![molecular formula C15H18O4 B065570 Hyphodontal CAS No. 159736-40-0](/img/structure/B65570.png)
Hyphodontal
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Overview
Description
Hyphodontal is a natural product found in Hyphodontia with data available.
Scientific Research Applications
Antifungal Applications
Hyphodontal has been identified as a potent antifungal agent. Research indicates that it effectively inhibits the growth of several yeast species, making it a candidate for treating fungal infections. Its mechanism involves disrupting fungal cell function, which could be particularly beneficial in clinical settings where resistant strains are prevalent.
- Case Study: Antifungal Efficacy
- In a study conducted by researchers, this compound demonstrated significant antifungal activity against various Candida species. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antifungals, indicating its potential as a new treatment option for resistant fungal infections .
Inhibition of Reverse Transcriptases
This compound has also been characterized as a non-competitive inhibitor of reverse transcriptases, notably those from avian myeloblastosis virus and Moloney murine leukemia virus. This property positions it as a valuable compound in virology and therapeutic development.
- Mechanism of Action
Potential Therapeutic Uses
Given its dual role as an antifungal and an inhibitor of reverse transcriptases, this compound presents opportunities for therapeutic applications beyond traditional antifungal treatments.
- Research Insights
Data Table: Summary of Applications
Properties
CAS No. |
159736-40-0 |
---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1S,7S,9S,12R)-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]tridec-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C15H18O4/c1-13(2)3-8-4-14-7-15(14,12(18)19-11(14)17)10(6-16)9(8)5-13/h6,8,12,18H,3-5,7H2,1-2H3/t8-,12+,14+,15+/m0/s1 |
InChI Key |
ALQBGFIXBVZYPH-AZEZGGBOSA-N |
SMILES |
CC1(CC2CC34CC3(C(OC4=O)O)C(=C2C1)C=O)C |
Isomeric SMILES |
CC1(C[C@H]2C[C@]34C[C@]3([C@@H](OC4=O)O)C(=C2C1)C=O)C |
Canonical SMILES |
CC1(CC2CC34CC3(C(OC4=O)O)C(=C2C1)C=O)C |
Synonyms |
Hyphodontal |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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